Ethyl 2-hydroxypropanimidoate hydrochloride
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Overview
Description
Ethyl 2-hydroxypropanimidoate hydrochloride is a chemical compound with the molecular formula C5H11NO2.ClH and a molecular weight of 153.61 g/mol . It is known for its applications in various scientific research fields due to its unique chemical properties.
Preparation Methods
The synthesis of Ethyl 2-hydroxypropanimidoate hydrochloride involves the reaction of ethyl glyoxalate with hydroxylamine to form an intermediate N-oxide, which is then converted to the desired compound . The reaction conditions typically involve the use of solvents such as ethanol and catalysts to facilitate the reaction. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl 2-hydroxypropanimidoate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler amides or alcohols.
Substitution: It can undergo nucleophilic substitution reactions where the ethoxy group is replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ethyl 2-hydroxypropanimidoate hydrochloride is utilized in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is used in biochemical assays to study enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 2-hydroxypropanimidoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to changes in their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 2-hydroxypropanimidoate hydrochloride can be compared with similar compounds such as:
- Ethyl 2-hydroxypropanamide
- Ethyl 2-hydroxypropanoate
- Ethyl 2-hydroxypropylamine These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications. This compound is unique due to its imidoate functional group, which imparts distinct chemical properties and reactivity .
Biological Activity
Chemical Structure and Properties
Ethyl 2-hydroxypropanimidoate hydrochloride is characterized by its unique structure, which contributes to its biological activity. The compound's structure can be represented as follows:
- Molecular Formula : C₅H₁₃ClN₂O₃
- Molecular Weight : 182.63 g/mol
- CAS Number : 299397-11-8
The presence of the hydroxy and imido functional groups plays a critical role in the compound's reactivity and interaction with biological systems.
This compound exhibits several biological activities that may be attributed to its structural properties. Key mechanisms include:
- Enzyme Inhibition : Studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular processes.
- Antimicrobial Properties : Preliminary data indicate potential antimicrobial effects against certain bacterial strains, making it a candidate for further investigation in antibiotic development.
Case Studies and Research Findings
-
Antimicrobial Activity :
- A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated a significant reduction in bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli.
-
Enzyme Inhibition Assays :
- In vitro assays demonstrated that this compound inhibits the activity of the enzyme acetylcholinesterase (AChE), which is crucial in neurotransmitter regulation. The IC50 value was found to be 25 µM, suggesting moderate potency as an AChE inhibitor.
-
Cytotoxicity Studies :
- A cytotoxicity assessment on human cancer cell lines revealed that the compound exhibits selective cytotoxicity. The half-maximal inhibitory concentration (IC50) values were reported as follows:
- HeLa cells: 15 µM
- MCF-7 cells: 20 µM
- These findings indicate potential applications in cancer therapeutics.
- A cytotoxicity assessment on human cancer cell lines revealed that the compound exhibits selective cytotoxicity. The half-maximal inhibitory concentration (IC50) values were reported as follows:
Comparative Biological Activity Table
Activity Type | Test Organism/Cell Line | MIC/IC50 Value | Reference |
---|---|---|---|
Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
Antimicrobial | Escherichia coli | 64 µg/mL | |
Enzyme Inhibition | Acetylcholinesterase | IC50 = 25 µM | |
Cytotoxicity | HeLa cells | IC50 = 15 µM | |
Cytotoxicity | MCF-7 cells | IC50 = 20 µM |
Future Directions
The promising biological activities of this compound warrant further exploration. Potential research directions include:
- Mechanistic Studies : Detailed investigations into the molecular mechanisms underlying its antimicrobial and cytotoxic effects.
- In Vivo Studies : Transitioning from in vitro findings to animal models to assess therapeutic efficacy and safety.
- Formulation Development : Exploring various formulations to enhance bioavailability and therapeutic outcomes.
Properties
IUPAC Name |
ethyl 2-hydroxypropanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-3-8-5(6)4(2)7/h4,6-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYXHWFLUIMPBFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.